

Environmental Fate of Triazoxide: A Technical Guide

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Compound of Interest

Compound Name: Triazoxide

Cat. No.: B105211

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Abstract

Triazoxide, a non-systemic benzotriazine fungicide, is utilized for the control of seed-borne diseases in crops. Its environmental persistence and transformation are critical considerations for risk assessment and regulatory evaluation. This technical guide provides a comprehensive overview of the environmental fate of **Triazoxide**, detailing its degradation in soil, water, and sediment. It summarizes key quantitative data on its degradation rates and identifies its major transformation products. Furthermore, this guide outlines the standardized experimental protocols for assessing the environmental fate of chemical substances like **Triazoxide**, and presents visual diagrams of degradation pathways and experimental workflows to facilitate a deeper understanding of its environmental behavior.

Introduction

Triazoxide (7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine 1-oxide) is a fungicide used as a seed treatment to control diseases such as *Pyrenophora graminea* and *Pyrenophora teres* in barley.[1] Given its direct application to the agricultural environment, understanding its fate and behavior in various environmental compartments is paramount for assessing potential ecological risks. This document synthesizes available data on the hydrolysis, photolysis, and biodegradation of **Triazoxide** in soil and aquatic systems.

Physicochemical Properties

A substance's physicochemical properties are fundamental to its environmental distribution and fate. Key properties of **Triazoxide** are summarized in the table below.

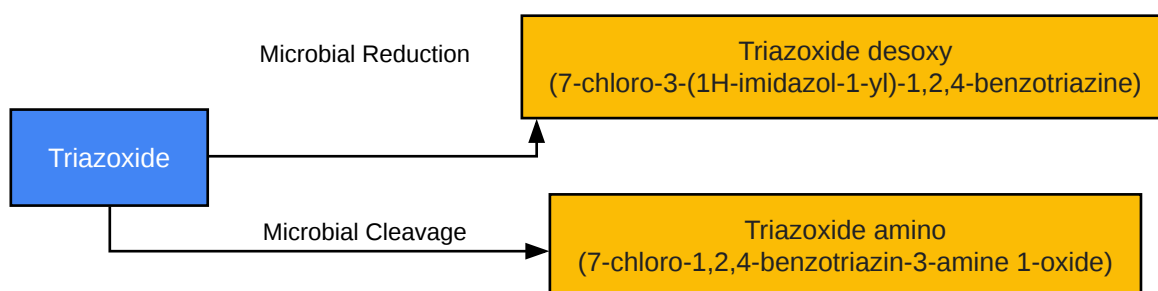
Property	Value	Reference
Chemical Formula	C ₁₀ H ₆ ClN ₅ O	[2]
Molecular Weight	247.64 g/mol	[2]
Melting Point	170 °C (Degradation)	[3]
Water Solubility	34 mg/L (at 20 °C)	[4]
Vapor Pressure	1 x 10 ⁻⁷ Pa (at 20 °C)	[4]
LogP (Octanol-Water Partition Coefficient)	< 3	[3]

Environmental Degradation Pathways

The degradation of **Triazoxide** in the environment proceeds through several key pathways, primarily microbial degradation in soil and photolysis in water. The major identified metabolites are **Triazoxide** desoxy, **Triazoxide** amino, and **Triazoxide** desoxyamino.[1][2][3]

Soil Metabolism

In the soil environment, **Triazoxide** undergoes microbial degradation under aerobic conditions. The primary transformation involves the reduction of the N-oxide group, leading to the formation of 7-chloro-3-(1H-imidazol-1-yl)-1,2,4-benzotriazine, also known as **Triazoxide** desoxy.[3] Another major metabolite identified in soil is 7-chloro-1,2,4-benzotriazin-3-amine 1-oxide, suggesting a pathway involving the cleavage of the imidazole ring.[3]

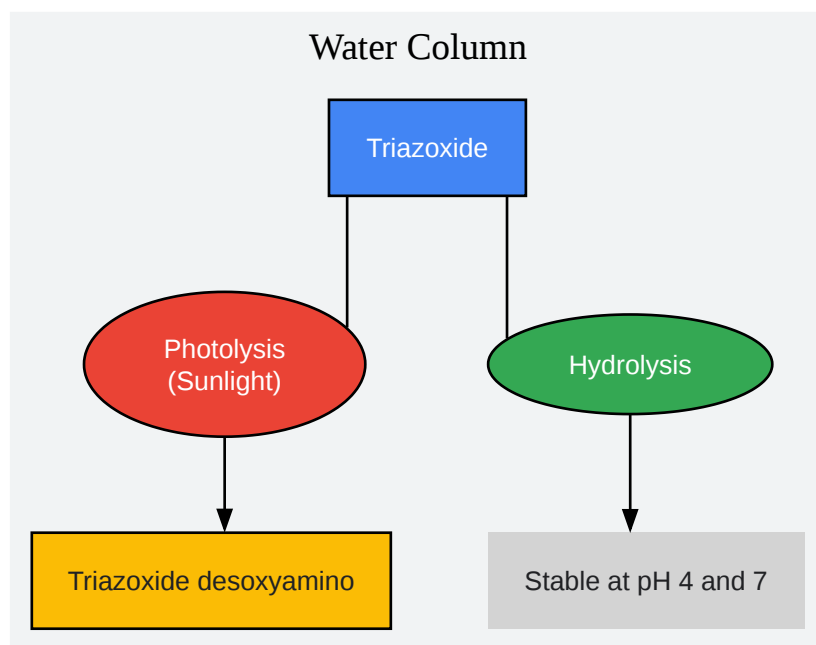


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Proposed degradation pathway of **Triazoxide** in soil.

Aquatic Degradation

In aquatic environments, the degradation of **Triazoxide** is primarily driven by photolysis. It is relatively stable to hydrolysis at neutral and acidic pH.[5] Aqueous photolysis leads to the formation of the metabolite "**triazoxide** desoxyamino".[3]



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Primary degradation pathways of **Triazoxide** in aquatic environments.

Quantitative Environmental Fate Data

The persistence of **Triazoxide** in various environmental compartments is quantified by its dissipation time (DT50), which is the time required for 50% of the initial concentration to degrade.

Table 1: Soil Degradation of Triazoxide

Study Type	Soil Condition	DT50 (days)	DT90 (days)	Reference
Laboratory	Aerobic, 20°C	208 - 278	690 - 923	[3]
Field	-	70.4 - 173.3	234 - 576	[3]
Typical	Aerobic	250	640 - 1080	[6]

Table 2: Aquatic Degradation of Triazoxide

Degradation Process	Condition	DT50	Reference
Hydrolysis	pH 4 (20°C)	> 1 year (extrapolated)	[5]
Hydrolysis	pH 7 (20°C)	> 1 year (extrapolated)	[5]
Hydrolysis	pH 9 (20°C)	23 days	[5]
Aqueous Photolysis	Latitude 50"	2 - 14 days (season dependent)	[5]

Note: Specific data for the degradation of **Triazoxide** in sediment is not readily available in the reviewed literature. However, its persistence in soil suggests that it may also be persistent in sediment.

Experimental Protocols

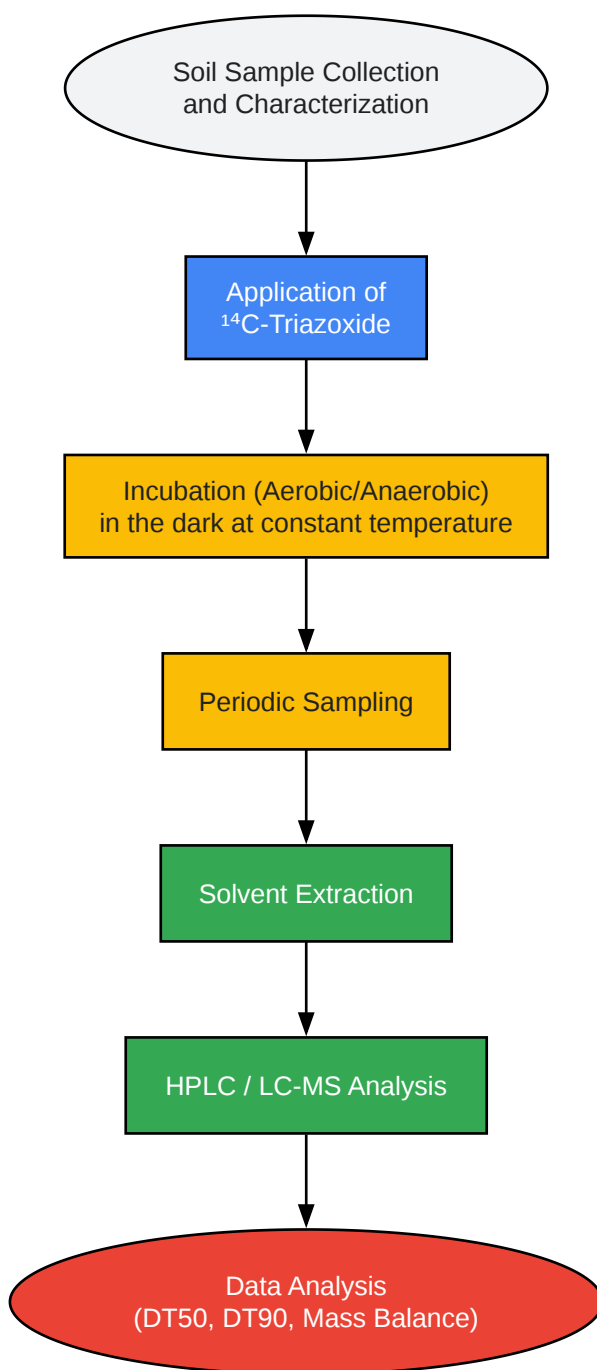
The assessment of the environmental fate of **Triazoxide** follows standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure data consistency and reliability for regulatory purposes.

Aerobic and Anaerobic Transformation in Soil (OECD 307)

This guideline is designed to determine the rate and pathway of degradation of a chemical in soil under both aerobic and anaerobic conditions.

Methodology:

- **Soil Selection:** Representative agricultural soils are chosen, characterized by their texture, organic carbon content, pH, and microbial biomass.[7]
- **Test Substance Application:** The test substance, typically radiolabelled (e.g., with ^{14}C), is applied to the soil samples.[8]
- **Incubation:** The treated soil samples are incubated in the dark at a constant temperature (e.g., 20°C) and moisture content. For aerobic conditions, a continuous flow of air is maintained. For anaerobic conditions, the soil is saturated with water and purged with an inert gas (e.g., nitrogen) to establish and maintain anaerobiosis.[7][8]
- **Sampling and Analysis:** At specified time intervals, soil samples are collected and extracted. The parent compound and its transformation products are identified and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
- **Data Analysis:** The dissipation time (DT50 and DT90) for the parent compound and major metabolites is calculated using first-order kinetics. A mass balance is established to account for the distribution of radioactivity between extractable residues, non-extractable (bound) residues, and mineralized products ($^{14}\text{CO}_2$).[9]



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Experimental workflow for OECD 307.

Hydrolysis as a Function of pH (OECD 111)

This test determines the rate of abiotic degradation of a substance in water at different pH levels.

Methodology:

- **Buffer Solutions:** Sterile aqueous buffer solutions are prepared at pH 4, 7, and 9.
- **Test Substance Addition:** A known concentration of the test substance is added to each buffer solution.
- **Incubation:** The solutions are incubated in the dark at a constant temperature. A preliminary test is often conducted at an elevated temperature (e.g., 50°C) to quickly assess stability.
- **Sampling and Analysis:** Aliquots are taken at various time points and analyzed for the concentration of the parent compound and any hydrolysis products.
- **Data Analysis:** Degradation rates and half-lives (or DT50 values) are calculated for each pH.

Phototransformation of Chemicals in Water – Direct Photolysis (OECD 316)

This guideline assesses the degradation of a chemical in water due to direct absorption of sunlight.

Methodology:

- **Solution Preparation:** The test substance is dissolved in sterile, buffered, purified water.
- **Irradiation:** The solution is exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are run in parallel to differentiate between photolytic and other degradation processes.
- **Sampling and Analysis:** Samples are collected at intervals and analyzed for the parent compound and photoproducts.
- **Data Analysis:** The photolysis rate constant, half-life, and quantum yield are determined.

Conclusion

The available data indicates that **Triazoxide** is a persistent fungicide in the soil environment, with degradation half-lives ranging from several months to nearly a year under laboratory

conditions. In aquatic systems, its fate is largely governed by photolysis, with a much shorter half-life, while it remains stable to hydrolysis at environmentally relevant pH levels. The primary degradation products result from the reduction of the N-oxide group and cleavage of the imidazole moiety. Further research is warranted to fully elucidate the degradation pathways, particularly the intermediate steps, and to determine the environmental fate of **Triazoxide** in sediment. A comprehensive understanding of its behavior in all environmental compartments is essential for accurate ecological risk assessment and the development of sustainable agricultural practices.

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